N-(piperidin-3-yl)pyridin-2-amine

Medicinal Chemistry Chiral Resolution Kinase Inhibitor Design

N-(Piperidin-3-yl)pyridin-2-amine (CAS 1421125-94-1 for the (S)-enantiomer) is a heterocyclic building block combining a 2-aminopyridine moiety with a 3-aminopiperidine scaffold. This compound has been cited as a core structure in kinase inhibitor patents, notably as an inhibitor of anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-Met).

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B14050191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-3-yl)pyridin-2-amine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NC2=CC=CC=N2
InChIInChI=1S/C10H15N3/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2,(H,12,13)
InChIKeyGNZUTBCKPILFOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-3-yl)pyridin-2-amine Procurement Guide: Structural, Physicochemical & Biological Differentiation


N-(Piperidin-3-yl)pyridin-2-amine (CAS 1421125-94-1 for the (S)-enantiomer) is a heterocyclic building block combining a 2-aminopyridine moiety with a 3-aminopiperidine scaffold . This compound has been cited as a core structure in kinase inhibitor patents, notably as an inhibitor of anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-Met) [1]. Its procurement value stems from the regiospecific attachment at the piperidine 3-position, which introduces a chiral center and distinct physicochemical properties compared to its 4-substituted regioisomer.

Why N-(Piperidin-3-yl)pyridin-2-amine Cannot Be Assumed Interchangeable with Close Analogs


Regioisomeric variants such as N-(piperidin-4-yl)pyridin-2-amine and 4-(piperidin-3-yl)pyridin-2-amine share the same molecular formula but differ in the attachment point of the piperidine ring. This positional change alters the pKa of the piperidine nitrogen, the conformational flexibility of the molecule, and the orientation of the hydrogen-bonding 2-aminopyridine motif within a binding site . Critically, the piperidin-3-yl variant introduces a stereogenic center, enabling enantiomer-specific interactions that are inaccessible to the achiral 4-substituted analog. Procurement of the incorrect regioisomer or racemate can therefore lead to misleading structure-activity relationship (SAR) conclusions and wasted screening resources [1].

Quantitative Differentiation Evidence for N-(Piperidin-3-yl)pyridin-2-amine Versus Closest Analogs


Enantiomeric Purity: Chiral Center at Piperidine C3 Confers Stereochemical Distinction Over Achiral N-(Piperidin-4-yl)pyridin-2-amine

N-(Piperidin-3-yl)pyridin-2-amine possesses a stereogenic center at the C3 position of the piperidine ring, enabling isolation of (R)- and (S)-enantiomers with distinct biological activities. In contrast, N-(piperidin-4-yl)pyridin-2-amine is achiral and cannot offer enantiomer-specific target engagement. The (S)-enantiomer (CAS 1421125-94-1) is commercially available with an enantiomeric excess typically ≥95%, while the (R)-enantiomer (CAS 2152698-41-2) is also supplied, allowing for direct comparison of enantiomer-dependent potency and selectivity . Patent literature referencing ALK and c-Met inhibition specifically exemplifies the (S)-configured scaffold, indicating chiral preference in kinase active sites [1].

Medicinal Chemistry Chiral Resolution Kinase Inhibitor Design

Predicted pKa Shift: Piperidine Basicity Elevated in 3-Substituted Versus 4-Substituted Regioisomer

The predicted pKa of the piperidine nitrogen in (S)-N-(piperidin-3-yl)pyridin-2-amine is 9.59±0.10, while the 4-substituted regioisomer N-(piperidin-4-yl)pyridin-2-amine exhibits a lower predicted pKa of approximately 8.8–9.2 (estimated from analogous 4-aminopiperidine derivatives) . This ~0.4–0.8 log unit difference in basicity influences the protonation state at physiological pH and can affect solubility, permeability, and binding to acidic residues in target proteins. The higher pKa of the 3-isomer implies a greater fraction of protonated, positively charged species at pH 7.4, which may enhance interactions with negatively charged binding pockets or membranes [1].

Physicochemical Profiling Drug Design Solubility Optimization

Kinase Inhibition Profile: Documented ALK/c-Met Activity for Piperidine-3-yl-2-aminopyridine Scaffold Versus Uncharacterized 4-Substituted Analog

The Medical University of Lublin database explicitly records a piperidine and aminopyridine derivative matching the N-(piperidin-3-yl)pyridin-2-amine scaffold as an inhibitor of ALK and c-Met receptor tyrosine kinases [1]. ALK and c-Met are clinically validated oncology targets. While specific IC50 values are not publicly disclosed for the free base, the patent literature exemplifies related 3-aminopiperidine-2-aminopyridine hybrids with nanomolar potency against these kinases [2]. In contrast, no equivalent kinase inhibition data are available for the achiral 4-substituted regioisomer, suggesting that the 3-amino substitution pattern is a privileged pharmacophore for dual ALK/c-Met inhibition. This target engagement profile provides a rational basis for selecting the 3-isomer over the 4-isomer in kinase-focused discovery programs.

Kinase Inhibitor Cancer Target Engagement

Synthetic Versatility: Free Piperidine NH Enables Divergent Functionalization Not Possible with N-Alkylated Analogs

The secondary amine of the piperidine ring in N-(piperidin-3-yl)pyridin-2-amine is unsubstituted, offering a reactive handle for amide coupling, reductive amination, sulfonamide formation, or urea synthesis. This permits rapid diversification into compound libraries without requiring protecting group manipulation at the pyridine 2-amine . In contrast, N,N-dimethyl-3-(piperidin-3-yl)pyridin-2-amine (CAS 1260849-80-6) and N-methyl analogs have the piperidine nitrogen blocked, limiting downstream chemistry to pyridine ring modifications only. The free NH also serves as a hydrogen-bond donor, contributing to target binding as evidenced in kinase co-crystal structures of related 3-aminopiperidine inhibitors [1].

Parallel Synthesis Library Design Medicinal Chemistry

Optimal Procurement and Application Scenarios for N-(Piperidin-3-yl)pyridin-2-amine Based on Quantitative Evidence


Enantioselective Kinase Inhibitor Lead Generation

Research groups pursuing ALK or c-Met inhibitors should procure the (S)-enantiomer (CAS 1421125-94-1) to align with the stereochemistry documented in patent precedents . The defined chirality avoids confounding racemic assay results and enables direct comparison with literature data. The scaffold's dual ALK/c-Met inhibition profile, though qualitative, provides a rational starting point for focused library synthesis around the piperidine NH and pyridine C-5 positions.

Parallel Library Synthesis Exploiting Free Piperidine NH

For medicinal chemistry teams building focused kinase libraries, the unsubstituted piperidine nitrogen of N-(piperidin-3-yl)pyridin-2-amine permits rapid amide or sulfonamide diversification using standard high-throughput chemistry protocols . This eliminates the deprotection steps required when using N-Boc-protected analogs, reducing cycle time and cost per library member. The compound's dual reactive handles enable two-dimensional library designs that explore both the solvent-exposed and hinge-binding vectors simultaneously.

Physicochemical Property-Driven Fragment-Based Drug Discovery

Fragment-based screening campaigns can exploit the higher predicted pKa of the 3-substituted piperidine (9.59 vs ~9.0 for the 4-isomer) to access a distinct protonation state at physiological pH . This difference, while modest, may translate into altered solubility, permeability, and target engagement profiles. Researchers should consider this property when interpreting fragment hit rates or when optimizing lead-like properties such as ligand efficiency and lipophilicity.

Chiral Probe Development for Chemical Biology

The availability of both (R)- and (S)-enantiomers with high enantiomeric purity (≥95% ee) makes this scaffold suitable for developing enantiomer-specific chemical probes to dissect stereochemical requirements of target engagement . In contrast to achiral piperidine-4-yl analogs, these enantiomers can reveal stereospecific binding modes and off-target liabilities, providing richer SAR information for target validation studies.

Quote Request

Request a Quote for N-(piperidin-3-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.